methyl (3,5-dimethyl-1H-pyrazol-4-yl)acetate
Overview
Description
- Methyl (3,5-dimethyl-1H-pyrazol-4-yl)acetate is an organic compound with the chemical formula C<sub>8</sub>H<sub>12</sub>N<sub>2</sub>O<sub>2</sub>.
- It is a white solid that dissolves well in polar organic solvents.
- It is used as a precursor to various ligands studied in coordination chemistry.
Synthesis Analysis
- The compound can be synthesized by condensation of acetylacetone and hydrazine.
Molecular Structure Analysis
- The compound has the formula (CH<sub>3</sub>C)<sub>2</sub>CHN<sub>2</sub>H.
- It contains two methyl substituents on the pyrazole ring.
Chemical Reactions Analysis
- It has found use as a blocking agent for isocyanates.
Physical And Chemical Properties Analysis
- Melting point: 107.5 °C
- Boiling point: 218 °C
- Solubility: Dissolves well in polar organic solvents.
Scientific Research Applications
Medicinal Chemistry and Drug Discovery
Pyrazoles are used extensively in medicinal chemistry and drug discovery . They are often used as scaffolds in the synthesis of bioactive chemicals . Pyrazoles have been the focus of many techniques, mostly because of how frequently they are used in the synthesis of bioactive chemicals .
Coordination Chemistry
Pyrazoles are also used in coordination chemistry . Again, the specific applications and methods of use in this field are not detailed in the sources.
Organometallic Chemistry
In organometallic chemistry, pyrazoles are used due to their ability to act as ligands . They can coordinate with metals to form organometallic compounds .
Safety And Hazards
- Hazard statements: H302, H315, H319, H335, H361, H373
- Precautionary statements: Various precautions apply.
Future Directions
- Further research could explore its applications in coordination chemistry and potential biological activities.
properties
IUPAC Name |
methyl 2-(3,5-dimethyl-1H-pyrazol-4-yl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c1-5-7(4-8(11)12-3)6(2)10-9-5/h4H2,1-3H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHKGHOQWAPGILZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)CC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70427922 | |
Record name | methyl (3,5-dimethyl-1H-pyrazol-4-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70427922 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl (3,5-dimethyl-1H-pyrazol-4-yl)acetate | |
CAS RN |
56699-23-1 | |
Record name | methyl (3,5-dimethyl-1H-pyrazol-4-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70427922 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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